molecular formula C9H18N2O2 B2641272 3-Ethyl-1-(4-hydroxycyclohexyl)urea CAS No. 956711-41-4

3-Ethyl-1-(4-hydroxycyclohexyl)urea

Cat. No.: B2641272
CAS No.: 956711-41-4
M. Wt: 186.255
InChI Key: BDIMVNHBVCPOFN-UHFFFAOYSA-N
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Description

3-Ethyl-1-(4-hydroxycyclohexyl)urea is an organic compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol It is characterized by the presence of an ethyl group, a hydroxycyclohexyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(4-hydroxycyclohexyl)urea typically involves the reaction of ethyl isocyanate with 4-hydroxycyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_2\text{H}_5\text{NCO} + \text{C}6\text{H}{11}\text{NH}_2\text{OH} \rightarrow \text{C}9\text{H}{18}\text{N}_2\text{O}_2 ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The temperature is maintained at around room temperature to slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(4-hydroxycyclohexyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-1-(4-hydroxycyclohexyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(4-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(4-hydroxycyclohexyl)urea
  • 3-Propyl-1-(4-hydroxycyclohexyl)urea
  • 3-Ethyl-1-(4-methoxycyclohexyl)urea

Uniqueness

3-Ethyl-1-(4-hydroxycyclohexyl)urea is unique due to the presence of the ethyl group and the hydroxycyclohexyl moiety, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

1-ethyl-3-(4-hydroxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h7-8,12H,2-6H2,1H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIMVNHBVCPOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268838
Record name N-Ethyl-N′-(trans-4-hydroxycyclohexyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241675-79-5
Record name N-Ethyl-N′-(trans-4-hydroxycyclohexyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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